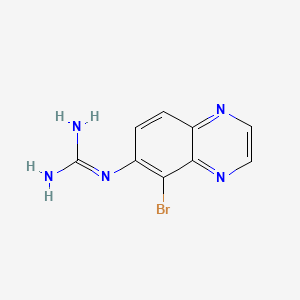
Methyl oleate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl oleate-d3 is a deuterated form of methyl oleate, which is an ester of oleic acid. Oleic acid is a naturally occurring fatty acid found in various animal and vegetable fats and oils. This compound is used as a tracer in scientific research due to the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This substitution allows for the tracking of the compound in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl oleate-d3 can be synthesized through the esterification of deuterated oleic acid with methanol-d4. The reaction typically involves the use of a catalyst such as methanesulfonic acid or sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated to around 140°C under a pressure of 0.7 MPa. After the reaction is complete, the product is purified through distillation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure the efficient production of the compound. The catalysts used in the reaction can be recycled to reduce costs and improve the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl oleate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated products.
Reduction: The compound can be reduced to form saturated esters using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and catalysts such as titanium dioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: Epoxides, hydroxylated esters.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
Methyl oleate-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of methyl oleate-d3 involves its incorporation into chemical and biological systems where it undergoes various transformations. In chemical reactions, the deuterium atoms in this compound act as tracers, allowing researchers to track the movement and transformation of the compound. In biological systems, this compound is metabolized similarly to non-deuterated methyl oleate, but the presence of deuterium allows for precise tracking using techniques such as mass spectrometry .
Comparaison Avec Des Composés Similaires
Methyl oleate-d3 is similar to other deuterated fatty acid esters, such as:
Methyl linoleate-d3: Another deuterated ester used in similar applications but derived from linoleic acid.
Methyl stearate-d3: A saturated deuterated ester used in studies of saturated fatty acid metabolism.
Uniqueness
This compound is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to saturated esters like methyl stearate-d3. Its deuterated form provides a distinct advantage in research applications, enabling precise tracking and analysis of its behavior in various systems .
Propriétés
Numéro CAS |
20960-67-2 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
299.513 |
Nom IUPAC |
trideuteriomethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3 |
Clé InChI |
QYDYPVFESGNLHU-OEZTXSLXSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC |
Synonymes |
(9Z)-9-Octadecenoic acid methyl ester-d3; (Z)-9-Octadecenoic acid methyl ester-d3; (Z)-9-Octadecenoic acid methyl ester-d3; ADJ 100-d3; Agnique ME 181U-d3; Agrique ME 181-1-d3; Amesolv CME-d3; CE 1897-d3; Carolube 1885-d3; Edenor Me 90/95V-d3; Edenor |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)


![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)


![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)

